molecular formula C14H18Cl2N2O2 B14694607 3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide CAS No. 23964-49-0

3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide

Cat. No.: B14694607
CAS No.: 23964-49-0
M. Wt: 317.2 g/mol
InChI Key: DVPVUZUETHKUBV-UHFFFAOYSA-N
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Description

3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide typically involves multiple steps, including the introduction of chloro groups, alkylation, and amination reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide include other substituted benzamides with different functional groups. Examples include:

  • 3,5-dichloro-4-(2-methylpropoxy)benzamide
  • 3,5-dichloro-4-(2-methylpropoxy)-N-(ethylideneamino)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

23964-49-0

Molecular Formula

C14H18Cl2N2O2

Molecular Weight

317.2 g/mol

IUPAC Name

3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide

InChI

InChI=1S/C14H18Cl2N2O2/c1-8(2)7-20-13-11(15)5-10(6-12(13)16)14(19)18-17-9(3)4/h5-6,8H,7H2,1-4H3,(H,18,19)

InChI Key

DVPVUZUETHKUBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1Cl)C(=O)NN=C(C)C)Cl

Origin of Product

United States

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